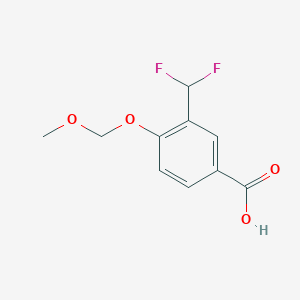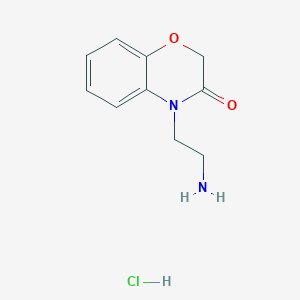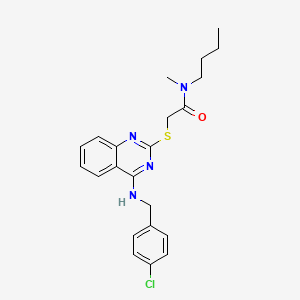
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of thioazole derivatives. This compound has gained significant attention in scientific research due to its various applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol varies depending on its application. As an anticancer agent, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. As an antimicrobial agent, it has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. As an antifungal agent, it has been shown to inhibit the growth of fungi by inhibiting the activity of the enzyme lanosterol 14α-demethylase. As an antiviral agent, it has been shown to inhibit the replication of viruses by inhibiting the activity of the enzyme RNA-dependent RNA polymerase.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol vary depending on its application. As an anticancer agent, it has been shown to induce cell cycle arrest and inhibit angiogenesis. As an antimicrobial agent, it has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. As an antifungal agent, it has been shown to inhibit fungal growth and induce oxidative stress. As an antiviral agent, it has been shown to inhibit viral replication and induce the expression of interferon-stimulated genes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. It is also stable under normal laboratory conditions. However, there are some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with. It also has a low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One direction is to study its potential as a treatment for other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its potential as a drug delivery system for other drugs. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its effectiveness.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One of the most common methods is the reaction of 4-(2-phenylethyl)-1,2,4-triazole-3-thiol with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed in ethanol to yield the desired product.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its various applications in medicinal chemistry. It has shown promising results as an anticancer agent, antimicrobial agent, antifungal agent, and antiviral agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S/c17-14-8-6-13(7-9-14)15-18-19-16(21)20(15)11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBFKHJPLARJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)

![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)

![2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate](/img/structure/B2524571.png)


![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)
![6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2524585.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)